molecular formula C20H19FN2O5S2 B2641760 (Z)-methyl 2-(2-((2-((4-fluorophenyl)sulfonyl)acetyl)imino)-5,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 886941-29-3

(Z)-methyl 2-(2-((2-((4-fluorophenyl)sulfonyl)acetyl)imino)-5,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2641760
CAS No.: 886941-29-3
M. Wt: 450.5
InChI Key: XJIDRRUSWAJQLZ-XDOYNYLZSA-N
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Description

(Z)-methyl 2-(2-((2-((4-fluorophenyl)sulfonyl)acetyl)imino)-5,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that features a combination of fluorophenyl, sulfonyl, and benzo[d]thiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(2-((2-((4-fluorophenyl)sulfonyl)acetyl)imino)-5,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[d]thiazole ring.

    Introduction of the Fluorophenyl Sulfonyl Group: This step can be achieved through sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.

    Acetylation and Imination: The acetyl group is introduced via acetylation reactions, followed by imination to form the imino group.

    Esterification: The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving strong acids or bases, depending on the specific substitution reaction.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include amines.

    Substitution: Products will vary based on the substituent introduced.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Probes: Used in the development of probes for studying biological systems.

Medicine

    Drug Development:

Industry

    Materials Science: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-methyl 2-(2-((2-((4-fluorophenyl)sulfonyl)acetyl)imino)-5,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate involves interactions with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity, while the sulfonyl and benzo[d]thiazole groups can participate in various interactions, including hydrogen bonding and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-methyl 2-(2-((2-((4-chlorophenyl)sulfonyl)acetyl)imino)-5,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate
  • (Z)-methyl 2-(2-((2-((4-bromophenyl)sulfonyl)acetyl)imino)-5,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate

Uniqueness

The presence of the fluorophenyl group in (Z)-methyl 2-(2-((2-((4-fluorophenyl)sulfonyl)acetyl)imino)-5,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate imparts unique properties such as increased lipophilicity and potential for stronger interactions with biological targets compared to its chloro- and bromo- counterparts.

Properties

IUPAC Name

methyl 2-[2-[2-(4-fluorophenyl)sulfonylacetyl]imino-5,6-dimethyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O5S2/c1-12-8-16-17(9-13(12)2)29-20(23(16)10-19(25)28-3)22-18(24)11-30(26,27)15-6-4-14(21)5-7-15/h4-9H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIDRRUSWAJQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F)N2CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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